N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that combines two prominent heterocyclic structures: benzo[d][1,2,3]triazin-4(3H)-one and quinazolin-4(3H)-one. These structural units are widely studied for their potential biological activities and synthetic versatility.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c27-18(9-11-25-13-22-16-7-3-1-5-14(16)19(25)28)21-10-12-26-20(29)15-6-2-4-8-17(15)23-24-26/h1-8,13H,9-12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATSHMAWBTZESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step reactions:
Formation of the benzo[d][1,2,3]triazin-4(3H)-one unit: This involves cyclization of appropriate precursors, often under acidic or basic conditions.
Formation of the quinazolin-4(3H)-one unit: This is similarly formed through cyclization reactions, frequently requiring elevated temperatures.
Linkage of the two units: The two heterocyclic structures are connected through a propanamide linker, generally under amide coupling conditions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Industrial Production Methods
On an industrial scale, the production involves optimization of the synthesis steps for efficiency and yield. Typically, the reactions are carried out in large batch reactors with controlled temperatures and stirring. The purification is done using crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The quinazolin-4(3H)-one unit can undergo oxidation to form various quinazolinone derivatives.
Reduction: The benzo[d][1,2,3]triazin-4(3H)-one unit can be reduced to form benzo[d][1,2,3]triazinamines.
Substitution: The compound can undergo nucleophilic substitution, particularly at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Base-catalyzed nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidized quinazolinone derivatives
Reduced benzo[d][1,2,3]triazinamine
Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has been extensively studied in various scientific disciplines:
Chemistry
As a precursor in the synthesis of more complex heterocyclic compounds.
In the development of novel synthetic methodologies.
Biology and Medicine
Potential inhibitor of enzymes and receptors due to the structural motifs.
Investigation of its cytotoxic activities against cancer cell lines.
Potential antifungal, antibacterial, and antiviral activities.
Industry
Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors:
Inhibition of enzymes: The heterocyclic rings can bind to the active site of enzymes, inhibiting their activity.
Receptor binding: The compound can interact with cell receptors, modulating their signaling pathways.
Molecular Targets and Pathways Involved
Kinases: Potential inhibition of kinases involved in cell signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication processes.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various scientific disciplines. Its synthesis, chemical reactions, and biological activities offer numerous opportunities for further research and industrial application.
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
The compound features two key moieties: a benzo[d][1,2,3]triazin and a quinazolin structure, which are known for their diverse biological activities.
The biological activity of this compound has been investigated in various studies. Its mechanisms of action include:
- Inhibition of Enzymes : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective effects against oxidative stress in neuronal cell lines, suggesting potential applications in neuroprotection .
Therapeutic Potential
- Anti-Alzheimer Activity : The inhibition of AChE is particularly relevant for Alzheimer's disease treatment. Compounds that inhibit this enzyme can potentially improve cognitive function by increasing acetylcholine levels in the brain.
- Anticancer Properties : Some derivatives have exhibited cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .
- Anti-inflammatory Effects : Compounds related to this structure have also been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Study 1: Neuroprotective Activity
A study evaluated the neuroprotective effects of a related compound against H₂O₂-induced oxidative stress in PC12 cells. The results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent .
Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, several synthesized derivatives were tested for AChE and BuChE activity. The most potent inhibitor showed a mixed-type inhibition mechanism with promising results for future drug development targeting neurodegenerative disorders .
Study 3: Anticancer Activity
Research on benzoxazepine derivatives demonstrated varying degrees of cytotoxicity against solid tumor cell lines. The compounds were effective in modulating pro-inflammatory cytokines like IL-6 and TNF-α, highlighting their potential as anticancer agents .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic pathways and analytical techniques for confirming the structural integrity of this compound?
The synthesis involves multi-step reactions, including condensation, amidation, and heterocycle formation under controlled temperatures (40–80°C) and solvent systems (e.g., DMF, THF). Critical steps include pH adjustments to stabilize intermediates . Structural confirmation requires ¹H/¹³C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC (>95% purity threshold) .
Q. Which structural features suggest potential bioactivity?
The compound combines a 4-oxoquinazolin-3(4H)-yl moiety (known for kinase inhibition) and a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group (implicated in DNA intercalation). These pharmacophores are associated with anticancer and antimicrobial activities in analogous compounds .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting topoisomerases or kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance intermediate solubility .
- Temperature gradients : Stepwise heating (50°C → 70°C) reduces side reactions during amide bond formation .
- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) .
Q. How to resolve contradictions between spectroscopic data during characterization?
- NMR vs. MS discrepancies : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16) .
Q. What computational strategies predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding to topoisomerase II or EGFR kinase .
- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (100 ns trajectories) .
Q. How to address challenges in pharmacokinetic profiling?
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Plasma protein binding : Use equilibrium dialysis with LC-MS quantification .
Q. What experimental designs elucidate the compound’s mechanism of action?
- Apoptosis : Flow cytometry with Annexin V/PI staining .
- Target identification : SILAC-based proteomics to identify binding partners in treated cells .
- ROS detection : Fluorescent probes (DCFH-DA) to assess oxidative stress induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
